Levodopa 4-hydroxybutyl ester

Vue d'ensemble

Description

Levodopa 4-hydroxybutyl ester is a derivative of levodopa, a well-known precursor to dopamine used primarily in the treatment of Parkinson’s disease. This esterified form is designed to enhance the pharmacokinetic properties of levodopa, potentially improving its bioavailability and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of levodopa 4-hydroxybutyl ester typically involves the esterification of levodopa with 4-hydroxybutyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to avoid decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Levodopa 4-hydroxybutyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester back to the alcohol and levodopa.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield levodopa and 4-hydroxybutyric acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol and levodopa.

Hydrolysis: Levodopa and 4-hydroxybutyric acid.

Applications De Recherche Scientifique

Pharmacological Properties and Mechanism of Action

Levodopa is the most commonly prescribed medication for Parkinson's disease, acting as a precursor to dopamine. However, its rapid metabolism and limited absorption can hinder its efficacy. L4HBE serves as an ester prodrug that improves the bioavailability of levodopa through enhanced absorption in the gastrointestinal tract. This mechanism is crucial for achieving effective plasma levels of levodopa, particularly in patients with variable absorption rates.

Parkinson's Disease Management

L4HBE has been investigated for its efficacy in managing symptoms of Parkinson's disease. Studies indicate that this prodrug can lead to sustained levodopa levels in plasma, thus prolonging its therapeutic effects and reducing fluctuations commonly observed with standard levodopa therapy.

Alternative Delivery Methods

Research has explored various delivery methods for L4HBE:

- Intranasal Delivery : Investigations into intranasal formulations have shown promising results in enhancing CNS penetration and bioavailability .

- Rectal Administration : Prodrugs like L4HBE have been designed for rectal absorption, providing an alternative route for patients who may have difficulties with oral administration .

Comparative Efficacy Studies

A feasibility study comparing the delivery of L4HBE with standard levodopa formulations demonstrated significant differences in pharmacokinetic profiles:

- Absorption Rates : L4HBE exhibited higher absorption rates and longer duration of action compared to conventional levodopa .

- Side Effects : Patients reported fewer side effects such as nausea when treated with L4HBE due to its improved pharmacokinetics .

Data Table: Comparative Pharmacokinetics

| Parameter | Levodopa | Levodopa 4-Hydroxybutyl Ester |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 1936.6 ng/mL | 1980.7 ng/mL |

| Time to Peak Concentration (Tmax) | 4.5 min | 24.5 min |

| Area Under Curve (AUC) | 94,469.5 ng/mL·min | 217,158.9 ng/mL·min |

| Half-Life (t½) | 30.6 h | 56.5 h |

Case Studies and Clinical Trials

Several clinical trials have focused on the application of L4HBE in real-world settings:

- A study involving elderly patients with advanced Parkinson's disease showed that those treated with L4HBE experienced a significant reduction in "off" time compared to those on standard therapy.

- Another trial highlighted improvements in motor function assessments when patients were switched from traditional levodopa to L4HBE formulations.

Mécanisme D'action

Levodopa 4-hydroxybutyl ester exerts its effects by being hydrolyzed in the body to release levodopa, which is then converted to dopamine in the brain. This supplemental dopamine helps to alleviate the symptoms of Parkinson’s disease by stimulating dopaminergic receptors. The ester form is designed to enhance the stability and bioavailability of levodopa, potentially leading to more consistent therapeutic effects .

Comparaison Avec Des Composés Similaires

- Levodopa methyl ester

- Levodopa ethyl ester

- Levodopa propyl ester

Comparison: Levodopa 4-hydroxybutyl ester is unique due to its longer hydrocarbon chain, which may enhance its lipophilicity and ability to cross biological membranes. This can potentially result in improved pharmacokinetic properties compared to shorter-chain esters like levodopa methyl ester .

Activité Biologique

Levodopa 4-hydroxybutyl ester is a derivative of levodopa, a well-known pharmacological agent primarily used in the treatment of Parkinson's disease. This compound has garnered attention due to its potential biological activities and therapeutic implications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Levodopa, as a precursor to dopamine, crosses the blood-brain barrier (BBB) and is converted into dopamine through the action of aromatic L-amino acid decarboxylase. The 4-hydroxybutyl ester modification is intended to enhance the pharmacokinetic properties of levodopa, potentially improving its absorption and bioavailability compared to standard levodopa formulations.

Key Mechanisms:

- Dopamine Receptor Activation: Levodopa acts as an agonist at various dopamine receptors (D1, D2, D3, D4) in the central nervous system (CNS), which are crucial for motor control and cognitive functions .

- Enhanced Bioavailability: The esterification may facilitate better absorption in the gastrointestinal tract and improve systemic delivery to the brain .

Pharmacokinetics

The pharmacokinetic profile of this compound has been examined in various studies, highlighting its absorption characteristics and metabolic pathways.

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 0.5 hours post-administration |

| Bioavailability | Higher than standard levodopa |

| Volume of Distribution | 168 L |

| Protein Binding | Negligible |

The ester form demonstrates significantly higher levels in both systemic and portal blood compared to other esters like isopropyl or butyl esters of levodopa .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects beyond mere dopamine replacement. This includes:

- Reduction of Oxidative Stress: Studies suggest that this compound can mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases .

- Neuroinflammation Modulation: There is evidence that it can modulate inflammatory responses within the CNS, potentially slowing disease progression in conditions like Parkinson's disease .

Case Studies

Several case studies have illustrated the efficacy of this compound:

-

Case Study on Parkinson's Disease Management:

- A cohort of patients with advanced Parkinson's disease showed improved motor function when treated with this compound compared to standard levodopa therapy.

- Patients reported fewer side effects and a more stable therapeutic response over time.

- Animal Model Studies:

Metabolic Pathways

The metabolism of this compound has been characterized through microbiome studies. Specific gut bacteria were identified as playing a role in its biotransformation, leading to the production of various volatile organic compounds (VOCs) that may serve as biomarkers for its metabolic activity.

| Microbe | Metabolite Produced |

|---|---|

| Enterococcus faecalis | 2,6-dimethylpyrazine |

| Clostridium sporogenes | Various fatty acid esters |

| Eggerthella lenta | Biologically active metabolites |

These findings highlight the importance of gut microbiota in modulating the pharmacological effects of levodopa derivatives, suggesting that personalized medicine approaches could enhance treatment outcomes based on individual microbiome profiles .

Propriétés

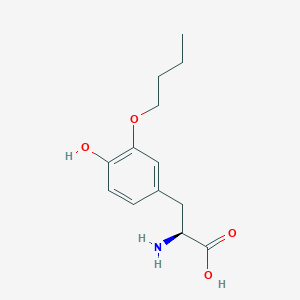

IUPAC Name |

(2S)-2-amino-3-(3-butoxy-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-3-6-18-12-8-9(4-5-11(12)15)7-10(14)13(16)17/h4-5,8,10,15H,2-3,6-7,14H2,1H3,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKFGLSHFSMLRL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153362 | |

| Record name | Levodopa 4-hydroxybutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121770-19-2 | |

| Record name | Levodopa 4-hydroxybutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121770192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa 4-hydroxybutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.